molecular formula C20H27N3O4S B12296912 S-[7-anilino-7-oxo-6-[(5-oxopyrrolidine-2-carbonyl)amino]heptyl] ethanethioate

S-[7-anilino-7-oxo-6-[(5-oxopyrrolidine-2-carbonyl)amino]heptyl] ethanethioate

Cat. No.: B12296912
M. Wt: 405.5 g/mol
InChI Key: QGYPCQAYENIOOF-UHFFFAOYSA-N
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Description

S-[7-anilino-7-oxo-6-[(5-oxopyrrolidine-2-carbonyl)amino]heptyl] ethanethioate: is a complex organic compound with a unique structure that includes an anilino group, a pyrrolidine ring, and a thioester linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-[7-anilino-7-oxo-6-[(5-oxopyrrolidine-2-carbonyl)amino]heptyl] ethanethioate involves multiple steps, including the formation of the anilino group, the pyrrolidine ring, and the thioester linkage. The process typically starts with the preparation of the anilino group through a reaction between aniline and an appropriate acyl chloride. The pyrrolidine ring is then introduced through a cyclization reaction, followed by the formation of the thioester linkage using ethanethiol and a suitable activating agent .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and reaction time. Purification steps such as crystallization, distillation, and chromatography are employed to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

S-[7-anilino-7-oxo-6-[(5-oxopyrrolidine-2-carbonyl)amino]heptyl] ethanethioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions vary depending on the desired transformation, with typical conditions including room temperature to moderate heating and the use of solvents like dichloromethane and ethanol .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted derivatives of the original compound. These products can be further utilized in various applications, including drug development and material science .

Mechanism of Action

The mechanism of action of S-[7-anilino-7-oxo-6-[(5-oxopyrrolidine-2-carbonyl)amino]heptyl] ethanethioate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thioesters and anilino derivatives, such as:

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C20H27N3O4S

Molecular Weight

405.5 g/mol

IUPAC Name

S-[7-anilino-7-oxo-6-[(5-oxopyrrolidine-2-carbonyl)amino]heptyl] ethanethioate

InChI

InChI=1S/C20H27N3O4S/c1-14(24)28-13-7-3-6-10-16(19(26)21-15-8-4-2-5-9-15)23-20(27)17-11-12-18(25)22-17/h2,4-5,8-9,16-17H,3,6-7,10-13H2,1H3,(H,21,26)(H,22,25)(H,23,27)

InChI Key

QGYPCQAYENIOOF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)SCCCCCC(C(=O)NC1=CC=CC=C1)NC(=O)C2CCC(=O)N2

Origin of Product

United States

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